![molecular formula C13H13FN2O2 B2554979 3-(cyclopropylmethyl)-8-fluoro-1-methylquinazoline-2,4(1H,3H)-dione CAS No. 2309713-27-5](/img/structure/B2554979.png)
3-(cyclopropylmethyl)-8-fluoro-1-methylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(cyclopropylmethyl)-8-fluoro-1-methylquinazoline-2,4(1H,3H)-dione, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first synthesized by Pfizer in 2005 and has since been the subject of extensive scientific research due to its potential therapeutic applications.
Scientific Research Applications
Intramolecular Cyclization in Synthesis
The compound's analogs have been utilized in the synthesis of optically pure isoquinoline derivatives through intramolecular N-acyliminium ion-olefin cyclization. This methodology has applications in the synthesis of morphine alkaloids, demonstrating control over stereochemistry in the cyclization reactions. The research highlights the importance of neighboring group participation by a benzoate group in determining the stereoselectivity of cyclization reactions (Bottari et al., 1999).
Crystal Structure Analysis
Studies on the crystal structure of related quinazoline derivatives offer insights into their molecular configurations, which are crucial for designing drugs with specific biological activities. Research into the crystal structure of 4-(4-bromophenyl)-1,7,7-trimethyl-1,2,3,4,5,6,7,8- octahydroquinazoline-2,5-dione provides key crystallographic information, aiding in the understanding of the compound's interactions at the molecular level (Candan et al., 2001).
Broad-Spectrum Antibacterial Agent Synthesis
The synthesis of new sulfonylquinolone derivatives, including ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, showcases the application of quinazoline derivatives as key intermediates in developing broad-spectrum antibacterial agents effective against resistant organisms such as MRSA. This highlights the compound's potential in addressing antibiotic resistance through novel synthetic pathways (Hashimoto et al., 2007).
Radiotracer Synthesis for Imaging
The development of PET radiotracers, such as [18F]MNI-659, for imaging phosphodiesterase 10A in the human brain, demonstrates the role of fluoroquinazoline derivatives in nuclear medicine. Comparing [18F]fluorination and [18F]fluoroethylation reactions to synthesize these tracers underscores the compound's significance in enhancing diagnostic imaging techniques (Mori et al., 2017).
Antibacterial Activities of Quinolones
Research on the antibacterial activities of quinolones containing heterocyclic substituents at the 7-position, including the study of structure-activity relationships, provides insights into the compound's utility in developing new antibacterial agents. This work emphasizes the compound's role in addressing the need for novel antibiotics with efficacy against Gram-positive organisms (Cooper et al., 1990).
properties
IUPAC Name |
3-(cyclopropylmethyl)-8-fluoro-1-methylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-15-11-9(3-2-4-10(11)14)12(17)16(13(15)18)7-8-5-6-8/h2-4,8H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXLSIDBWQXDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2F)C(=O)N(C1=O)CC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropylmethyl)-8-fluoro-1-methylquinazoline-2,4(1H,3H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.